3-Amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid
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Overview
Description
3-Amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid is an organic compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . This compound features a thiophene ring substituted with two methyl groups at positions 2 and 5, and an amino acid side chain at position 3. It is a derivative of propanoic acid and contains both amino and carboxyl functional groups, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethylthiophene, which is commercially available or can be synthesized from thiophene through Friedel-Crafts alkylation.
Bromination: The 2,5-dimethylthiophene is brominated at the 3-position using bromine in the presence of a catalyst such as iron(III) bromide.
Amination: The brominated product is then subjected to amination using ammonia or an amine source to introduce the amino group at the 3-position.
Carboxylation: Finally, the amino-substituted thiophene is carboxylated at the side chain to form the propanoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to an alcohol or further to an alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving amino acid analogs and their interactions with enzymes and receptors.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors that recognize amino acid structures.
Pathways: It may participate in metabolic pathways involving amino acids and their derivatives.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(thiophen-2-yl)propanoic acid: Similar structure but without the methyl groups on the thiophene ring.
3-(2,5-dimethylthiophen-3-yl)propanoic acid: Lacks the amino group.
3-Amino-3-(2,5-dimethylphenyl)propanoic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
3-Amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid is unique due to the presence of both amino and carboxyl functional groups, as well as the substituted thiophene ring. This combination of features makes it a versatile compound for various chemical and biological applications.
Properties
CAS No. |
470704-56-4 |
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Molecular Formula |
C9H13NO2S |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
3-amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C9H13NO2S/c1-5-3-7(6(2)13-5)8(10)4-9(11)12/h3,8H,4,10H2,1-2H3,(H,11,12) |
InChI Key |
CUQAJVITOFFMQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(CC(=O)O)N |
Origin of Product |
United States |
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